1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, a pyrrole ring, and a thiazole ring
Preparation Methods
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine to form the 4-(4-methoxyphenyl)piperazine intermediate.
Formation of the Thiazole Ring: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone.
Coupling Reaction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the thiazole ring, resulting in the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as a ligand for alpha1-adrenergic receptors. It has shown promise in the treatment of neurological and psychiatric conditions.
Biological Research: The compound is used in studies related to its effects on cellular pathways and molecular targets, including its role in modulating receptor activity.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including the contraction of smooth muscles in blood vessels and the modulation of neurotransmitter release .
Comparison with Similar Compounds
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used to treat hypertension.
The uniqueness of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE lies in its specific structural features and its potential therapeutic applications in neurological and psychiatric conditions .
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-6-4-17(5-7-18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-2-3-9-24/h2-9,15H,10-14H2,1H3 |
InChI Key |
MVUWKZNSTFEJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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